4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O3/c1-2-22-5-6-24(13(26)12(22)25)14(27)19-8-11-21-20-10-7-9(15(16,17)18)3-4-23(10)11/h3-4,7H,2,5-6,8H2,1H3,(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFOZTSAKAIWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactionsThe piperazine ring is then incorporated through amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and triazolopyridine moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing piperazine-carboxamide frameworks or triazolo-heterocyclic motifs. Key differences in substituents, heterocycles, and physicochemical properties are highlighted.
Key Structural and Functional Insights
Heterocycle Impact: The triazolo[4,3-a]pyridine in the target compound (vs. triazolo[4,3-b]pyridazine in ) provides distinct electronic and steric profiles. Pyridazines are less common in drug design due to higher polarity, which may explain the target’s superior cellular permeability .
Ethyl substitution at position 4 may stabilize the piperazine conformation . Trifluoromethyl placement on the triazolo-pyridine (target) vs. phenyl () or pyrimidine () alters hydrophobicity and metabolic resistance.
Physicochemical Properties :
- The target’s molecular weight (409.37) aligns with Lipinski’s rule (<500), whereas exceeds this threshold (428.40), possibly affecting bioavailability.
- Data gaps in melting points and solubility (common across analogs) highlight the need for experimental profiling.
Research Findings and Implications
- Kinase Inhibition : Triazolo-pyridine cores (target and ) are associated with ATP-binding site interactions in kinases. The trifluoromethyl group may enhance binding via hydrophobic pockets .
- Synthetic Feasibility : Analog synthesis (e.g., ) employs carboxamide coupling strategies similar to those in , suggesting scalable routes for the target.
- Biological Activity : Fluorinated analogs (e.g., ) show improved bioactivity over chlorinated derivatives, supporting the target’s CF₃ group as a strategic choice.
Biological Activity
4-Ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide (CAS Number: 2034374-09-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 384.31 g/mol. Its structure features a piperazine core substituted with a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds containing triazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The structural components of this compound suggest it may possess similar antimicrobial effects due to the presence of the triazole ring .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through assays measuring cytokine release in peripheral blood mononuclear cells (PBMC). In studies involving related compounds, significant inhibition of tumor necrosis factor-alpha (TNF-α) production was observed. Compounds structurally similar to this compound exhibited reductions in pro-inflammatory cytokines at various concentrations .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed in cell cultures stimulated by lipopolysaccharide (LPS) and phytohemagglutinin (PHA). Results showed that derivatives with similar structures inhibited cell proliferation while modulating immune responses. The compound's potential to influence cell viability and proliferation suggests it may be useful in cancer therapy or other proliferative disorders .
Study on Triazole Derivatives
A study focused on the synthesis and biological evaluation of new 1,2,4-triazole derivatives revealed that compounds with structural similarities to this compound demonstrated low toxicity levels while effectively modulating immune responses. The most potent derivatives significantly inhibited TNF-α production and enhanced IL-10 levels in PBMC cultures .
Comparative Efficacy
In comparative studies involving various substituted triazoles, it was found that those with specific substituents exhibited stronger inhibitory effects on TNF-α and interferon-gamma (IFN-γ) release compared to others lacking such groups. This suggests that the trifluoromethyl substitution in this compound could enhance its biological efficacy against inflammatory conditions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
- Methodological Answer : The [1,2,4]triazolo[4,3-a]pyridine moiety can be synthesized via cyclization reactions. For example, a general procedure involves reacting an acid precursor with carbonyldiimidazole (CDI) under anhydrous DMF conditions at 100°C, followed by refluxing with N1-substituted hydrazinopyrazinones . Alternative routes use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazolopyridine derivatives .
Q. How can researchers optimize the purity of the final compound during synthesis?
- Methodological Answer : Post-synthetic purification typically involves recrystallization (e.g., from DMF/i-propanol mixtures) or column chromatography using silica gel with ethyl acetate/hexane gradients . For intermediates, automated continuous flow reactors can enhance reproducibility and reduce impurities, as seen in piperazine-carboxamide syntheses .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the piperazine and triazole ring connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as applied to structurally related triazolopyridines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the trifluoromethyl group and hydrophobic pockets in target proteins. For example, piperazine-carboxamide analogs have been docked into FAAH (fatty acid amide hydrolase) active sites to assess inhibitory potential . Pharmacophore mapping of similar triazolopyridines highlights the importance of the trifluoromethyl group in enhancing binding entropy .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using control compounds with known activity profiles. For instance, in enzyme inhibition studies, compare IC50 values under standardized buffer systems and validate via orthogonal assays (e.g., SPR vs. fluorescence-based assays) . Statistical meta-analysis of replicate experiments can identify outliers .
Q. How does the trifluoromethyl group influence metabolic stability in vitro?
- Methodological Answer : Conduct hepatic microsomal stability assays using liver S9 fractions. The trifluoromethyl group typically reduces oxidative metabolism due to its electron-withdrawing nature, as observed in pyrazolo[1,5-a]pyrimidine derivatives . Compare half-life (t½) values against non-fluorinated analogs to quantify stability improvements .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scale-up requires optimizing reaction kinetics (e.g., temperature, catalyst loading). For stereosensitive steps (e.g., piperazine ring formation), use chiral catalysts or immobilized reagents to minimize racemization. Continuous flow reactors improve heat/mass transfer, as demonstrated in pilot-scale syntheses of triazolopyrazines .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm target binding. For example, treat cells with the compound, lyse them, and quantify target protein stability after heating. Alternatively, use CRISPR-engineered knockouts to correlate bioactivity with specific gene expression .
Methodological Notes for Experimental Design
- Synthetic Route Validation : Always cross-validate intermediates via melting point, NMR, and HRMS to avoid propagating errors .
- Bioactivity Reproducibility : Include positive controls (e.g., known enzyme inhibitors) and vehicle-treated groups in all assays to account for batch-to-batch variability .
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa statistics to assess inter-assay agreement when conflicting results arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
